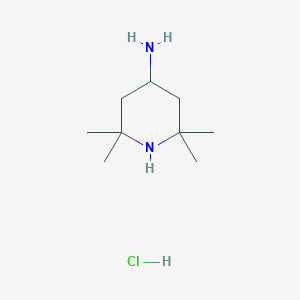![molecular formula C14H13IO4 B14427618 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one CAS No. 85657-30-3](/img/structure/B14427618.png)
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a benzopyran ring system with hydroxyl, iodine, and prenyl ether substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Iodination: Introduction of the iodine atom at the 8th position of the benzopyran ring using iodine and a suitable oxidizing agent.
Hydroxylation: Introduction of the hydroxyl group at the 7th position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently .
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Modulation of signaling pathways such as NF-kB and MAPK, leading to reduced expression of pro-inflammatory cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Lacks the iodine substituent.
8-Iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one: Lacks the hydroxyl group.
7-Hydroxy-8-iodo-2H-1-benzopyran-2-one: Lacks the prenyl ether group.
Uniqueness
The presence of both hydroxyl and iodine substituents, along with the prenyl ether group, makes 7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one unique.
Propiedades
Número CAS |
85657-30-3 |
|---|---|
Fórmula molecular |
C14H13IO4 |
Peso molecular |
372.15 g/mol |
Nombre IUPAC |
7-hydroxy-8-iodo-5-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H13IO4/c1-8(2)5-6-18-11-7-10(16)13(15)14-9(11)3-4-12(17)19-14/h3-5,7,16H,6H2,1-2H3 |
Clave InChI |
ADFFMKWKGACATA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOC1=C2C=CC(=O)OC2=C(C(=C1)O)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


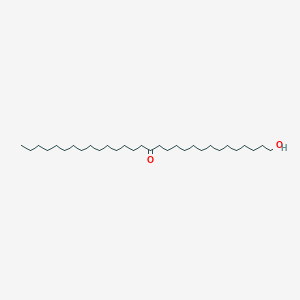
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
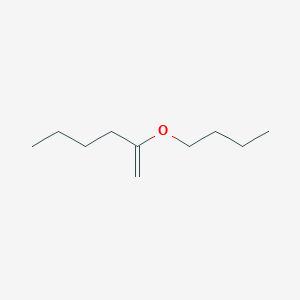
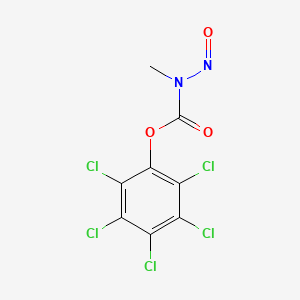
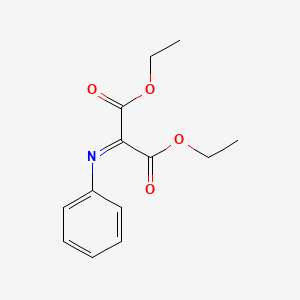
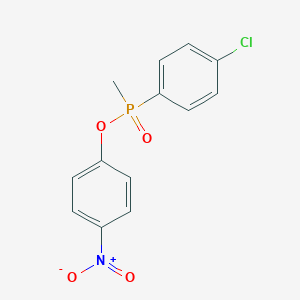
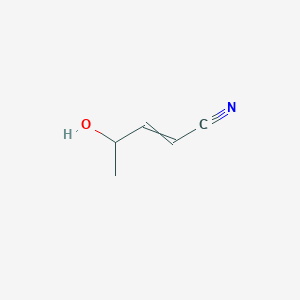
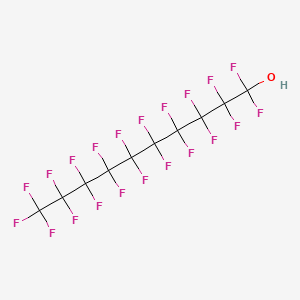
![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
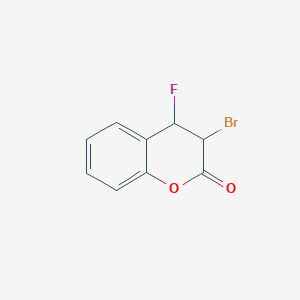
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)

